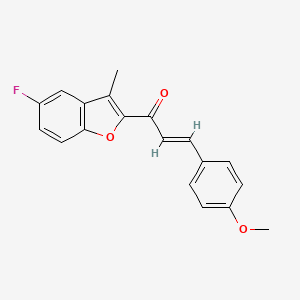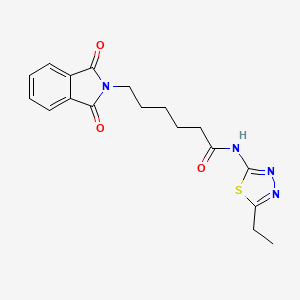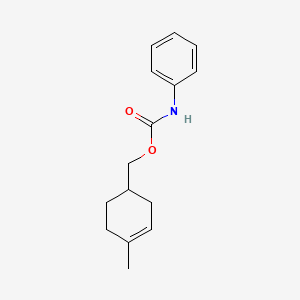![molecular formula C18H15NO2 B15030184 2-[(E)-2-(3-methoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B15030184.png)
2-[(E)-2-(3-methoxyphenyl)ethenyl]quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL is a compound belonging to the class of styrylquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core with a styryl group substituted at the 2-position and a methoxyphenyl group at the 3-position.
準備方法
The synthesis of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL typically involves a condensation reaction. One common method is the Perkin reaction, where quinaldine or 8-hydroxyquinoline reacts with the appropriate aromatic aldehydes under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetic anhydride. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the styryl group to a single bond.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong acids or bases. Common reagents include bromine or chlorine for halogenation reactions.
科学的研究の応用
2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like dihydroorotate dehydrogenase (DHODH) and tryparedoxin peroxidase (TXNPx) in Leishmania . These interactions disrupt the metabolic pathways of the parasite, leading to its death. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity.
類似化合物との比較
Similar compounds to 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL include other styrylquinolines and quinoline derivatives. Some examples are:
- 2-[(E)-2-(2-ACETYLOXY-4-METHOXYPHENYL)ETHENYL]QUINOLINE
- 2-[(E)-2-(2-ACETYLOXY-5-NITROPHENYL)ETHENYL]QUINOLINE
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties
特性
分子式 |
C18H15NO2 |
|---|---|
分子量 |
277.3 g/mol |
IUPAC名 |
2-[(E)-2-(3-methoxyphenyl)ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C18H15NO2/c1-21-16-6-2-4-13(12-16)8-10-15-11-9-14-5-3-7-17(20)18(14)19-15/h2-12,20H,1H3/b10-8+ |
InChIキー |
SADQNNIVDUABSE-CSKARUKUSA-N |
異性体SMILES |
COC1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
正規SMILES |
COC1=CC=CC(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2 |
溶解性 |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylphenyl)prop-2-enamide](/img/structure/B15030107.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dibutylaniline](/img/structure/B15030108.png)
![ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(1H-indol-3-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B15030109.png)


![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B15030142.png)
![7-[(2-Chloro-6-fluorophenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL](/img/structure/B15030144.png)

![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B15030164.png)


![4-Hydroxy-3,3-dimethyl-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B15030188.png)
![6-Imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030195.png)
